(2,4-Dimethyl-5H-1,3-thiazol-4-yl)methanamine;dihydrochloride

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

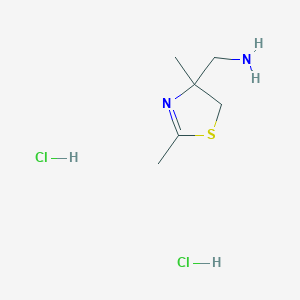

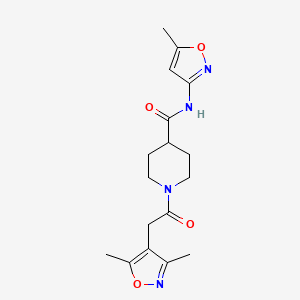

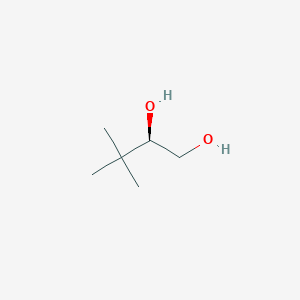

The compound “(2,4-Dimethyl-5H-1,3-thiazol-4-yl)methanamine;dihydrochloride” belongs to the class of organic compounds known as 2,4,5-trisubstituted thiazoles . These are compounds containing a thiazole ring substituted at positions 2, 4, and 5 . The IUPAC name for this compound is (2,4-dimethyl-1,3-thiazol-5-yl)methanamine .

Synthesis Analysis

The synthesis of thiazole derivatives has been a subject of interest in medicinal chemistry research . Thiazoles are important heterocyclic compounds exhibiting a wide range of biological activities such as antibacterial, antifungal, anti-inflammatory, antitumor, antitubercular, antidiabetic, antiviral, and antioxidant . The synthesis process often involves the introduction of various substituents on the thiazole ring, which can significantly affect the biological outcomes .Molecular Structure Analysis

The molecular structure of this compound includes a thiazole ring, which is a five-membered ring containing three carbon atoms, one sulfur atom, and one nitrogen atom . The thiazole ring is planar, and its aromaticity is characterized by the delocalization of a lone pair of π-electrons of the sulfur atom . The molecular weight of the compound is 229.17 .Chemical Reactions Analysis

The chemical reactions involving thiazole derivatives are largely influenced by the substituents on the thiazole ring . The C-5 atom can undergo electrophilic substitution and the C-2 atom for the nucleophilic substitution . The introduction of various substituents can lead to a wide range of biological activities .Physical And Chemical Properties Analysis

The compound is a solid . It has a molecular weight of 229.17 . The IUPAC name for this compound is (2,4-dimethyl-1,3-thiazol-5-yl)methanamine .科学的研究の応用

Synthesis and Characterization

- A study by Zhai Zhi-we (2014) focused on the synthesis and characterization of a novel 1,3-Dithiolane compound, which included a process involving a condensation reaction related to the thiazole compound (Zhai, 2014).

Antimicrobial Activity

- P. Vedavathi, H. Sudhamani, and C. N. Raju (2017) synthesized novel urea and thiourea derivatives of the compound and evaluated their antibacterial and antifungal activities. Their findings suggest potential applications in fighting various bacterial and fungal infections (Vedavathi et al., 2017).

Potential Antipsychotic Agents

- A 1987 study by Wise et al. described the synthesis and pharmacological evaluation of 1,3-dialkyl-4-(iminoarylmethyl)-1H-pyrazol-5-ols. These compounds, including derivatives of the thiazole compound, exhibited antipsychotic-like profiles in animal tests (Wise et al., 1987).

Cancer Treatment

- M. Pişkin, E. Canpolat, and Ö. Öztürk (2020) developed new zinc phthalocyanine derivatives, substituted with thiazole-based groups. These compounds showed promising properties as Type II photosensitizers for photodynamic therapy in cancer treatment (Pişkin et al., 2020).

Macrocyclic Complex Synthesis

- Chun-lin Ma and Jia-Shu Sun (2004) explored the self-assembly reaction involving thiazole compounds to create novel macrocyclic complexes. This research contributes to the field of supramolecular chemistry (Ma & Sun, 2004).

作用機序

The mechanism of action of thiazole derivatives is diverse and depends on the specific biological activity. For example, some thiazole derivatives have been found to exhibit antimicrobial, antifungal, anti-inflammatory, and antitumor activities . The specific mechanism of action for “(2,4-Dimethyl-5H-1,3-thiazol-4-yl)methanamine;dihydrochloride” is not explicitly mentioned in the retrieved sources.

将来の方向性

特性

IUPAC Name |

(2,4-dimethyl-5H-1,3-thiazol-4-yl)methanamine;dihydrochloride |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H12N2S.2ClH/c1-5-8-6(2,3-7)4-9-5;;/h3-4,7H2,1-2H3;2*1H |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GOPKYWATFGCKAT-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC(CS1)(C)CN.Cl.Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H14Cl2N2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

217.16 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![4-(3-Hydrazinyl-1-bicyclo[1.1.1]pentanyl)-N,N-dimethylaniline](/img/structure/B2741284.png)

![5-Oxaspiro[3.4]octane-3-carboxylic acid](/img/structure/B2741286.png)

![N-[(2-Morpholin-4-ylphenyl)methyl]prop-2-enamide](/img/structure/B2741293.png)

![2-(2-methylphenoxy)-N-[1-(thiophene-2-carbonyl)-3,4-dihydro-2H-quinolin-7-yl]acetamide](/img/structure/B2741300.png)

![(E)-3-(3,4-Dimethoxyphenyl)-N-[(2-methyl-5-pyridin-2-ylpyrazol-3-yl)methyl]prop-2-enamide](/img/structure/B2741305.png)